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Comparison of Esculentin-2CHa Analog Activities

The table below summarizes the key experimental findings for Esculentin-2CHa and its analogs, highlighting

their effects in various models of metabolic and oxidative stress.

Peptide Name & Experimental Key Findings (vs. Primary Mechanism /
Sequence Model Control) Effects

| Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA [1] | High-fat fed NIH Swiss mice
(75 nmol/kg, twice daily for 28 days) [1] | * Reduced blood glucose by 6-12 mmeol/L [1] ¢« Improved glucose
tolerance & insulin sensitivity [1] ¢« Decreased fat mass & HbA1lc [1] « Enhanced glucose-stimulated insulin
secretion in isolated islets [1] | Improves beta-cell function and insulin action; modulates islet gene
expression (Ins1, Slc2a2, Pdx1) and muscle genes (Slc2a4, Irs1, Akt1) [1]. | | [D-Arg7, D-Lys15, D-Lys23]-
Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | °
Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] °
Reduced high-fat diet-induced rise in LDL cholesterol [1] | Stable analogue with enhanced enzymatic
resistance; actions comparable to the native truncated peptide [1]. | | [Lys15-octanoate]-Esculentin-
2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | « Effects on blood
glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] * Reduced high-fat

diet-induced rise in LDL cholesterol [1] | Acylated stable analogue; actions comparable to the native
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truncated peptide [1]. | | [L28K]Esculentin-2CHa [2] | « BRIN-BD11 clonal beta-cells [2] « High-fat fed
mice (75 nmol/kg, acute and 28-day administration) [2] | « More potent and effective at stimulating insulin
secretion in vitro than native peptide [2] *« Enhanced glucose tolerance & insulin secretion in vivo [2]
Decreased plasma triglycerides & glucagon [2] | Stimulates insulin secretion by membrane depolarization
and increasing intracellular Ca?*; mechanism involves K_ATP channel closure and voltage-dependent Ca%*
channels [2]. | | Esculentin-2CHa(GA30) [3] | Drosophila melanogaster (fruit fly) with copper-induced
toxicity (5.0 and 7.5 pM/kg diet) [3] | « Mitigated Cu?*-induced oxidative stress: reduced H202 (15.1-
15.8%), TBARS (37.2-55.1%), protein carbonyl (20.7-63.8%) [3] ¢ Restored activity of antioxidant
enzymes (catalase, glutathione S-transferase) [3] « Improved Cu?*-impaired locomotor activity (21.4-72.1%)
[3] | Exhibits neuroprotection by mitigating redox imbalance and associated behavioural deficits; may

sequester copper ions [3]. |

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed overview of the key methodologies

used in the cited studies.

e In Vivo Model for Diabetes and Obesity: The anti-diabetic and insulin-sensitizing effects were
primarily evaluated in male NIH Swiss mice fed a high-fat diet (45% fat) to induce obesity, glucose
intolerance, and insulin resistance [1] [2]. Peptides were administered via intraperitoneal injection

(e.g., 75 nmol/kg body weight, twice daily for 28 days). Key outcomes measured included:

o Blood Glucose and Plasma Insulin: Measured in fasting and non-fasting states and during
glucose tolerance tests [1] [2].

o Insulin Sensitivity: Assessed via insulin tolerance tests [1].

o Metabolic Markers: HbAlc, plasma lipid profiles (cholesterol, LDL, triglycerides), and hormone
levels (GLP-1, glucagon) were analyzed [1] [2].

o Body Composition: Changes in fat mass, lean mass, and bone density were monitored [1].

e In Vitro Insulin Secretion Studies: The direct insulinotropic effects and mechanisms were

investigated using:

o BRIN-BD11 clonal pancreatic beta-cells: Cells were incubated with peptides in Krebs-Ringer
bicarbonate buffer at various glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) for 20
minutes [2].
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o Isolated mouse islets: Islets were isolated via collagenase digestion and incubated with
peptides for 1 hour [2].

o Mechanistic Probes: The involvement of specific ion channels was tested using inhibitors like
diazoxide (K_ATP channel opener), verapamil (Caz* channel blocker), and extracellular Caz*
chelators [2].

o Insulin Measurement: Secreted insulin in the buffer was quantified by radioimmunoassay [2].

e Models of Oxidative Stress and Neuroprotection: The neuroprotective potential of Esculentin-
2CHa(GA30) was studied in a copper-toxicity model using *Drosophila melanogaster*. Flies were fed

a diet containing Cu?* (1 mM) with or without the peptide for 5 days [3]. Assessments included:

o Markers of Oxidative Stress: Levels of hydrogen peroxide (H202), thiobarbituric acid reactive
substances (TBARS, for lipid peroxidation), and protein carbonyls were measured [3].

o Antioxidant Defense System: Activities of key enzymes like catalase and glutathione S-
transferase, along with levels of non-protein thiols, were analyzed [3].

o Neurobehavioral Assessment: Locomotor activity was tested to evaluate the mitigation of
copper-induced deficits [3].

Visualizing Mechanisms and Structures

The following diagrams, generated with Graphviz, illustrate the proposed mechanisms of action and the

structure-activity relationships of the Esculentin-2CHa peptides based on the experimental data.

Diagram 1: Proposed Insulinotropic Mechanism of Action

This diagram illustrates the cellular pathway by which Esculentin-2CHa and its analogs, particularly [L.28K],

stimulate insulin secretion from pancreatic beta-cells [2].
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Proposed Insulinotropic Mechanism of Esculentin-2CHa
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Influx of Extracellular Ca2*

Stimulated Insulin Secretion

Click to download full resolution via product page

Diagram 2: Structure-Activity Relationship of Key Analogs

This diagram provides a logical overview of the parent peptide and its key truncated/modified analogs,

linking their structural changes to their enhanced profiles as identified in the studies [1] [2].
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Structure-Activity Relationship of Esculentin-2CHa Analogs
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Key Insights and Conclusions

¢ Consistent Therapeutic Profile: Esculentin-2CHa(1-30) and its stable analogs ([D-Arg7, D-Lys15,
D-Lys23] and [Lys15-octanoate]) demonstrate a consistent and potent ability to improve glycemic
control, enhance insulin sensitivity, and promote beneficial metabolic changes in a mouse model of
diet-induced diabetes, with effects comparable to the drug exendin-4 [1].

o Multifunctional Potential: The biological activity of these peptides extends beyond metabolism.
Esculentin-2CHa(GA30) shows significant neuroprotective and antioxidant properties in a
Drosophila model of copper-induced toxicity, suggesting a potential for treating conditions linked to
oxidative stress and neurodegeneration [3].

e Structure-Activity Relationship (SAR): Modifications to the native peptide structure are crucial for
enhancing its drug-like properties. Truncation, stabilization (using D-amino acids), acylation, and
point mutations to increase cationicity (e.g., [L28K]) have successfully yielded analogs that are more
stable, potent, and effective [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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